molecular formula C22H28N4O3S B005022 2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B005022
M. Wt: 428.5 g/mol
InChI Key: XMXDHMYXSCFGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Electrophoresis buffer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Derivatives : This compound is part of a broader class of chemicals involved in the synthesis of fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine. These compounds are synthesized from 2,2-dimethyltetrahydropyran-4-one under optimal cyclization conditions (Dabaeva et al., 2019).

  • Creation of Condensed Derivatives : Research has also focused on creating new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, highlighting the versatility and reactivity of these compounds in forming various heterocyclic systems (Dabaeva et al., 2011).

  • Development of Dihydro-Pyrano[3'',4''5',6']pyrido Derivatives

    : The compound is part of studies aimed at synthesizing 5,8-diamino-substituted derivatives, showing the potential for creating various structurally diverse molecules (Paronikyan et al., 2016).

Potential Biological Applications

  • Exploration in Antimicrobial Activity : One of the significant applications of this class of compounds is in the investigation of their antimicrobial properties. Studies have synthesized new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine to test for antimicrobial activity, underscoring their potential in developing new antibacterial agents (Sirakanyan et al., 2018).

  • Investigation in Neurotropic Activity : Another area of interest is the neurotropic activity of derivatives related to this compound. Researchers have synthesized 6-thio-substituted pyrano[3,4-c]pyridine and 1-aminopyrano[4,3-d]-thieno[2,3-b]pyridine derivatives, as well as 9-substituted pyrido[2,3-b]thieno[3,2-d]pyrimidines, to explore their potential in treating neurological conditions (Paronikyan et al., 2010).

properties

Product Name

2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

13-ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C22H28N4O3S/c1-4-17-24-18-15-11-14-13-29-22(2,3)12-16(14)23-20(15)30-19(18)21(27)26(17)6-5-25-7-9-28-10-8-25/h11H,4-10,12-13H2,1-3H3

InChI Key

XMXDHMYXSCFGBC-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=NC5=C(COC(C5)(C)C)C=C24

Canonical SMILES

CCC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C

synonyms

N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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